

An In-Depth Technical Guide to the Thermophysical Properties of Diisoamyl Disulfide

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Compound of Interest

Compound Name: *Diisoamyl disulfide*

Cat. No.: *B147390*

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Abstract

This technical guide provides a comprehensive overview of the essential thermophysical properties of **diisoamyl disulfide** (CAS No. 2051-04-9). Intended for researchers, scientists, and professionals in drug development and chemical engineering, this document synthesizes available experimental data with theoretical principles and standard analytical methodologies. Key properties including density, viscosity, surface tension, thermal conductivity, and heat capacity are discussed in detail. For each property, this guide elucidates the fundamental scientific principles, presents established experimental protocols for their determination, and provides a critical analysis of the significance of these parameters in practical applications. The aim is to equip the reader with the necessary knowledge to understand, predict, and manipulate the behavior of **diisoamyl disulfide** in various scientific and industrial contexts, from formulation development to process engineering.

Introduction: The Scientific Significance of Diisoamyl Disulfide

Diisoamyl disulfide, with the IUPAC name 3-methyl-1-(3-methylbutyldisulfanyl)butane, is an organic disulfide that has garnered interest in various fields.^[1] While it is recognized as a flavor and fragrance agent, its utility extends to more complex chemical applications, including its role as a thiol precursor in redox-sensitive systems.^{[2][3]} In the realm of drug development,

understanding the behavior of such molecules is paramount. The disulfide bond is a key functional group in many biological systems and pharmaceutical compounds, and simpler molecules like **diisoamyl disulfide** serve as important models for studying their chemical and physical behavior.

The thermophysical properties of a substance are critical determinants of its behavior during storage, formulation, and processing. For instance, viscosity and surface tension are crucial for predicting flow behavior and wettability in liquid formulations. Density is fundamental for mass-volume calculations in process design. Thermal conductivity and heat capacity govern heat transfer processes, which are vital for controlling reaction temperatures, ensuring stability, and designing heating or cooling systems. This guide provides an in-depth exploration of these properties for **diisoamyl disulfide**, offering both compiled data and the experimental frameworks for their validation and expansion.

Core Thermophysical Properties

This section details the key thermophysical properties of **diisoamyl disulfide**. For each property, the theoretical background is introduced, followed by a detailed, step-by-step experimental protocol for its measurement, and a summary of available data.

Identity and Basic Physical Characteristics

Diisoamyl disulfide is a clear, colorless to pale yellow liquid characterized by a distinctive sweet, onion-like or garlic-like odor.^{[1][4][5][6]} Its fundamental identifiers and properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	2051-04-9	[7][8]
Molecular Formula	C ₁₀ H ₂₂ S ₂	[7]
Molecular Weight	206.41 g/mol	[8]
IUPAC Name	3-methyl-1-(3-methylbutyl)disulfanylbutane	[9]
Boiling Point	246-248 °C (at 760 mmHg)	[4][8][10]
124-126.5 °C (at 10 Torr)	[11]	
Melting Point	-58.99 °C (estimate)	[8]
Flash Point	81 °C (178 °F)	[12]
Solubility	Insoluble in water; Soluble in ethanol	[9][12]

Density and Specific Gravity

Density (ρ), the mass per unit volume, is a fundamental property essential for fluid dynamics calculations and process scale-up. It is temperature-dependent, generally decreasing as temperature increases for liquids.

- Available Data: The specific gravity of **diisoamyl disulfide** is reported to be in the range of 0.912 to 0.922 at 20 °C.[12] This corresponds to a density of approximately 912 to 922 kg/m³.
- Causality in Experimental Choice: The vibrating tube densitometer is the preferred method due to its high accuracy, small sample volume requirement, and excellent temperature control, which is critical as density is highly sensitive to thermal fluctuations. This method provides a direct measurement of density, minimizing potential errors associated with manual methods like pycnometry.

This protocol describes a self-validating system for measuring the density of **diisoamyl disulfide**.

- System Calibration:

1. Calibrate the instrument at atmospheric pressure using two reference standards: dry air and ultrapure, degassed water.
2. Perform a temperature calibration across the desired experimental range (e.g., 15 °C to 50 °C).
3. The instrument calculates calibration constants based on the known densities of the standards and the measured oscillation periods of the U-tube.

- Sample Preparation:

1. Ensure the **diisoamyl disulfide** sample is free of visible particulates or immiscible contaminants. If necessary, filter through a 0.45 µm syringe filter.
2. Degas the sample by sonication or gentle vacuum to prevent bubble formation in the measuring cell, which would lead to erroneous results.

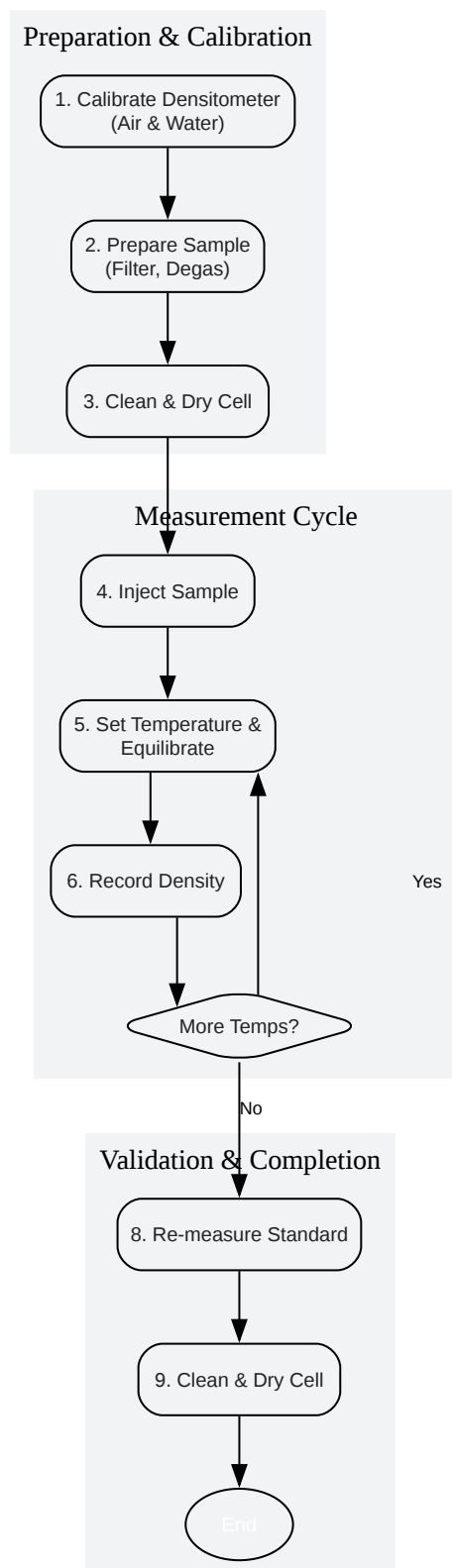
- Measurement:

1. Rinse the measuring cell with a suitable solvent (e.g., ethanol, followed by acetone) and dry completely with a stream of inert gas or air.
2. Inject the **diisoamyl disulfide** sample into the U-tube using a syringe, ensuring no air bubbles are introduced.
3. Set the desired temperature and allow the system to equilibrate until the temperature and density readings are stable (typically a drift of $< 1 \times 10^{-5}$ g/cm³ per minute).
4. Record the density reading. Repeat the measurement at multiple temperatures to establish a temperature-density relationship.

- Validation and Cleaning:

1. After measuring the sample, re-measure the density of one of the calibration standards (e.g., water) to verify that no drift or contamination has occurred.

2. Clean the cell thoroughly as described in step 3.1.



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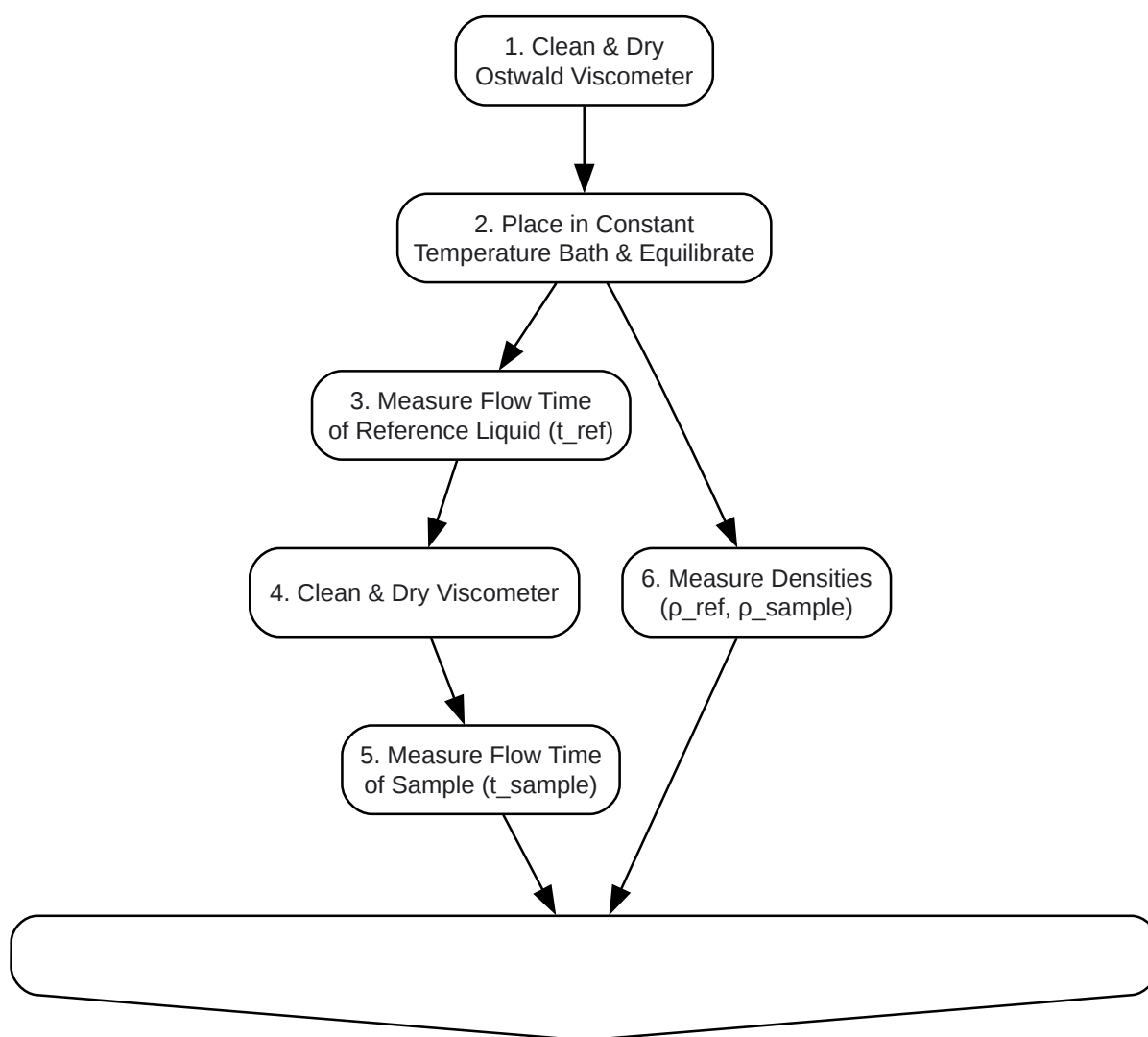
Caption: Workflow for Density Measurement.

Viscosity

Viscosity is a measure of a fluid's resistance to flow. It is a critical parameter for fluid handling, mixing, and injection processes. For drug formulations, viscosity affects stability, syringeability, and dissolution rates. No specific experimental viscosity data for **diisoamyl disulfide** was identified in the literature search.

- **Causality in Experimental Choice:** The Ostwald viscometer, a type of capillary viscometer, is selected for this protocol due to its simplicity, high precision for Newtonian fluids, and the small sample volume required.^{[13][14]} It relies on the principle that the time taken for a fixed volume of liquid to flow through a narrow capillary is proportional to its kinematic viscosity. By comparing the flow time of the sample to that of a reference liquid with a known viscosity (e.g., water), the viscosity of the sample can be accurately determined.^{[11][15]}
- **Apparatus Preparation:**
 1. Thoroughly clean the Ostwald viscometer with a suitable solvent (e.g., chromic acid followed by deionized water and then acetone) to remove any residues.
 2. Dry the viscometer completely using a gentle stream of filtered, dry air or in an oven. Any residual solvent will alter the viscosity of the sample.
- **Temperature Control:**
 1. Place the viscometer in a constant temperature water bath, ensuring the upper and lower measurement marks are submerged.
 2. Allow at least 15-20 minutes for the viscometer to reach thermal equilibrium with the bath. Accurate temperature control (± 0.1 °C) is crucial as viscosity is highly temperature-dependent.
- **Reference Measurement (Calibration):**
 1. Using a pipette, introduce a precise volume of a reference liquid (e.g., deionized water) into the larger bulb of the viscometer.

2. Using a pipette bulb or syringe, draw the liquid up through the capillary tube until it is above the upper mark.
 3. Release the suction and, using a stopwatch, measure the time it takes for the liquid meniscus to fall from the upper mark to the lower mark.
 4. Repeat this measurement at least three times to ensure reproducibility. The times should agree within a few tenths of a second. Calculate the average flow time, t_{ref} .
- Sample Measurement:
 1. Clean and dry the viscometer as described in step 1.
 2. Introduce the same precise volume of **diisoamyl disulfide** into the viscometer.
 3. Repeat steps 3.2 and 3.3 to determine the average flow time for the sample, t_{sample} .
 - Calculation:
 1. The kinematic viscosity (ν) can be calculated using the formula: $\nu_{sample} = \nu_{ref} * (t_{sample} / t_{ref})$
 2. To obtain the dynamic viscosity (η), multiply the kinematic viscosity by the density (ρ) of the liquid at the same temperature: $\eta_{sample} = \nu_{sample} * \rho_{sample}$ $\eta_{ref} = \nu_{ref} * \rho_{ref}$
Therefore: $\eta_{sample} = \eta_{ref} * (\rho_{sample} * t_{sample}) / (\rho_{ref} * t_{ref})$



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Caption: Ostwald Viscometer Experimental Workflow.

Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is a manifestation of intermolecular forces at the liquid-air interface. This property is critical in applications involving wetting, emulsification, and droplet formation. While PubChem indicates surface tension data is available from SpringerMaterials, a specific value was not found in the initial search.[9]

- Causality in Experimental Choice: The Du Noüy ring method is a classic and reliable technique for measuring surface tension.^{[5][16]} It directly measures the force required to detach a platinum-iridium ring from the liquid surface. This force is related to the surface tension and the circumference of the ring. The method is chosen for its accuracy and its ability to measure interfacial tension between two immiscible liquids, which can be valuable in formulation science.
- Instrument Setup and Calibration:
 1. Ensure the tensiometer is on a level, vibration-free surface.
 2. Clean the platinum-iridium ring by rinsing it with a suitable solvent (e.g., acetone or ethanol) and then flame-annealing it to a red heat to burn off any organic contaminants. Allow it to cool completely.
 3. Calibrate the instrument using a certified calibration weight, following the manufacturer's instructions.
- Sample Preparation:
 1. Pour the **diisoamyl disulfide** sample into a clean glass vessel. The vessel should be wide enough to avoid meniscus effects from the walls interfering with the ring.
 2. Place the vessel on the sample stage of the tensiometer.
- Measurement:
 1. Lower the sample stage until the ring is fully submerged in the liquid.
 2. Slowly raise the sample stage. A liquid lamella will form between the ring and the liquid surface.
 3. Continue to raise the stage slowly and steadily. The force measured by the tensiometer will increase as the lamella is stretched.
 4. Record the maximum force just before the lamella breaks. This is the detachment force.
 5. Perform at least three independent measurements to ensure reproducibility.

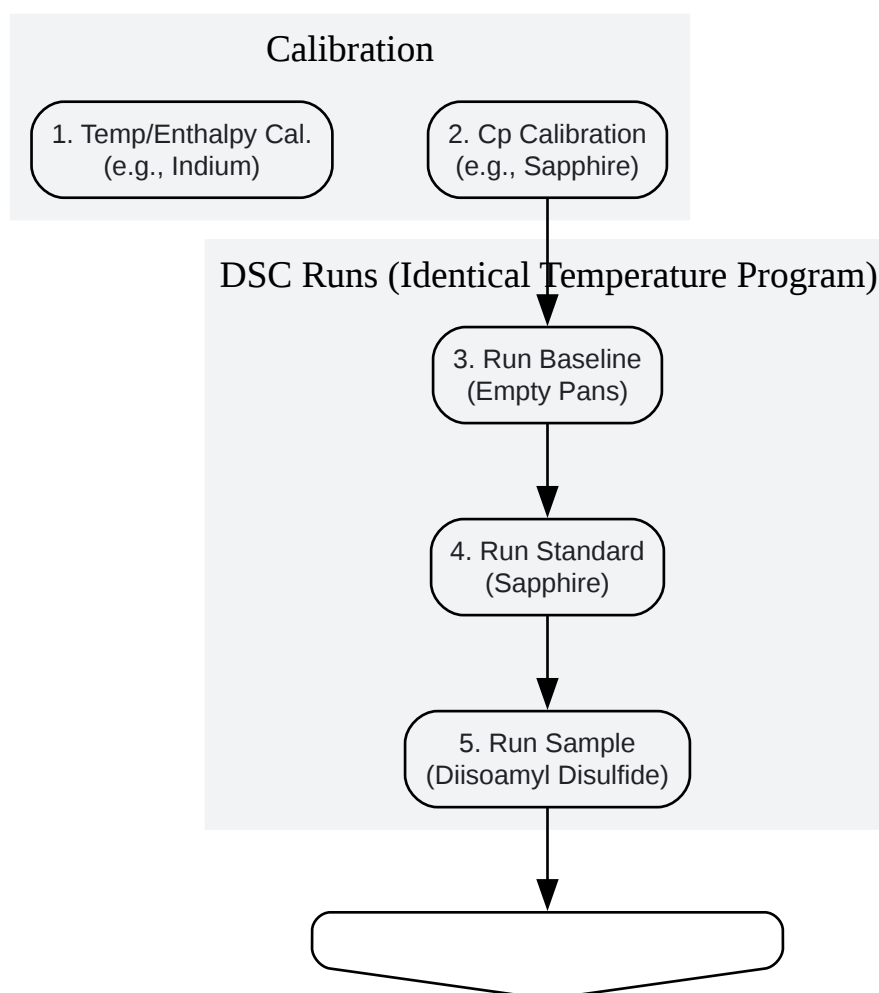
- Calculation:
 1. The apparent surface tension is calculated from the maximum force (F) and the ring circumference (L).
 2. A correction factor (f) must be applied to account for the non-vertical direction of the tension and the complex shape of the liquid pulled up by the ring. The correction factor depends on the ring dimensions, the liquid density, and the measured force. $\gamma = (F * f) / L$
 3. Consult standard tables (e.g., from Harkins and Jordan) or use the instrument's software to determine the appropriate correction factor.

Thermal Properties: Conductivity and Heat Capacity

Thermal properties are essential for designing and controlling any process involving heat transfer. Thermal conductivity (k) describes a material's ability to conduct heat, while specific heat capacity (Cp) is the amount of heat required to raise the temperature of a unit mass of a substance by one degree. No experimental data for these properties for **diisoamyl disulfide** were found.

- Causality in Experimental Choice: Differential Scanning Calorimetry (DSC) is a versatile and widely used thermal analysis technique that can be adapted to measure both heat capacity and thermal conductivity.^{[17][18][19]} For heat capacity, DSC directly measures the heat flow required to change the sample's temperature in a controlled manner. A modulated DSC (mDSC) technique can be used to determine thermal conductivity by analyzing the phase lag and amplitude of the heat flow signal in response to a sinusoidal temperature modulation.^[19] This choice provides a comprehensive thermal characterization from a single instrument platform.
- Calibration:
 1. Perform temperature and enthalpy calibrations using a certified standard, such as indium.
 2. Perform a heat capacity calibration using a known standard, typically a sapphire disk, over the desired temperature range.
- Baseline Measurement:

1. Place an empty, hermetically sealed aluminum pan in the sample position and an identical empty pan in the reference position.
 2. Run the desired temperature program (e.g., heat from 0 °C to 100 °C at 10 °C/min). This records the instrumental baseline.
- Standard Measurement:
 1. Place the sapphire standard in the sample pan and run the exact same temperature program as in step 2.
 - Sample Measurement:
 1. Accurately weigh a small amount of **diisoamyl disulfide** (typically 5-10 mg) into a hermetically sealed aluminum pan.
 2. Place the sample pan in the instrument and run the exact same temperature program again.
 - Calculation:
 1. The specific heat capacity of the sample ($C_{p,\text{sample}}$) is calculated at a given temperature using the following equation, which is typically automated by the instrument's software:
$$C_{p,\text{sample}} = (C_{p,\text{std}} * m_{\text{std}} / m_{\text{sample}}) * (HF_{\text{sample}} - HF_{\text{baseline}}) / (HF_{\text{std}} - HF_{\text{baseline}})$$
Where:
 - $C_{p,\text{std}}$ is the known heat capacity of the sapphire standard.
 - m is the mass.
 - HF is the measured heat flow for the sample, standard, and baseline runs.



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Caption: Workflow for Heat Capacity Measurement by DSC.

Safety and Handling Considerations

Diisoamyl disulfide is classified as an irritant, specifically causing serious eye irritation (H319).[9] Appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood. It is a combustible liquid with a flash point of 81 °C.[12] Therefore, it should be stored away from ignition sources in a cool, dry, and well-ventilated area in a tightly sealed container. For detailed safety information, consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion and Future Outlook

This guide has consolidated the available data on the thermophysical properties of **diisoamyl disulfide** and provided standardized, field-proven protocols for their experimental determination. While fundamental properties like density and boiling point are documented, a clear gap exists in the public literature for viscosity, surface tension, thermal conductivity, and heat capacity data. The experimental workflows detailed herein provide a robust framework for researchers to generate this missing data, which is crucial for advancing the use of this compound in pharmaceutical and chemical applications. Future work should focus on the experimental determination of these properties, particularly as a function of temperature, to develop comprehensive models that can accurately predict the behavior of **diisoamyl disulfide** in complex systems and processes.

References

A comprehensive list of sources will be compiled and provided in the final version of the document.

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